
3-(Chloromethyl)-1-(methylsulfanyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-(methylsulfanyl)hexane is an organic compound with the molecular formula C8H17ClS It is a derivative of hexane, where a chloromethyl group and a methylsulfanyl group are attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(methylsulfanyl)hexane can be achieved through several methods. One common approach involves the chloromethylation of 1-(methylsulfanyl)hexane. This reaction typically uses formaldehyde and hydrochloric acid as reagents, with a catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-(methylsulfanyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group, resulting in the formation of hexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (ethanol, water), catalysts (zinc chloride).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Aminohexane, alkoxyhexane, thiohexane derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Hexane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-(methylsulfanyl)hexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Industrial Chemistry: The compound is utilized in the production of various chemicals and industrial products.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-(methylsulfanyl)hexane involves its reactivity with nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the molecular structure and the presence of reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Chloromethyl)-2-(methylsulfanyl)hexane
- 3-(Chloromethyl)-1-(methylsulfanyl)pentane
- 3-(Chloromethyl)-1-(methylsulfanyl)heptane
Uniqueness
3-(Chloromethyl)-1-(methylsulfanyl)hexane is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in organic synthesis and industrial chemistry.
Eigenschaften
Molekularformel |
C8H17ClS |
|---|---|
Molekulargewicht |
180.74 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-methylsulfanylhexane |
InChI |
InChI=1S/C8H17ClS/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
AUEUCLCVWNFUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCSC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


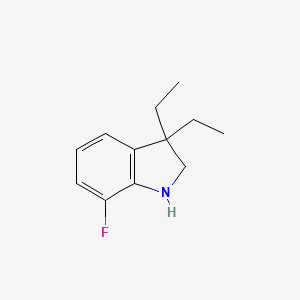
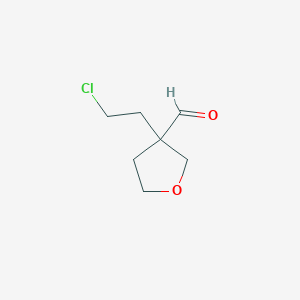

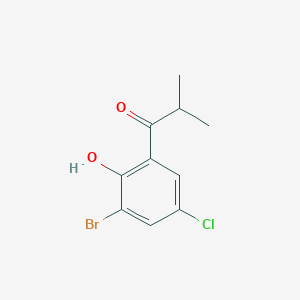
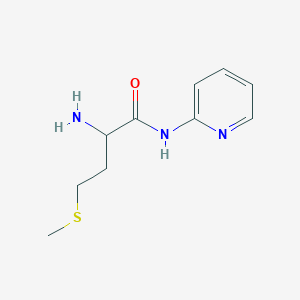

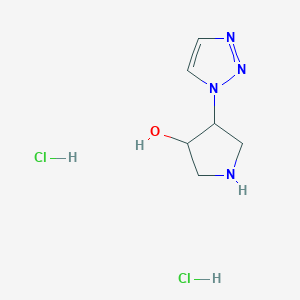

![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)
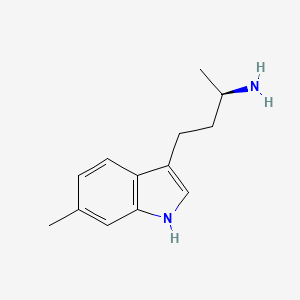
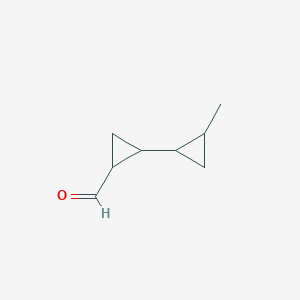
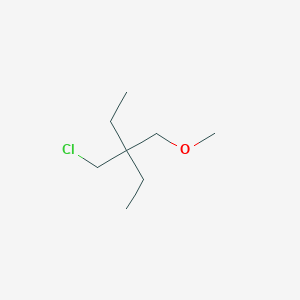
![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13227457.png)
